![molecular formula C12H16BrN B1403749 1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine CAS No. 1414870-81-7](/img/structure/B1403749.png)
1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine derivatives exhibit promising antimicrobial properties. For instance, a study synthesized polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives and found them to have significant antibacterial activity against various strains, including Mycobacterium tuberculosis (Nural et al., 2018).
Synthesis of Heterocyclic Compounds
Pyrrolidines, such as 1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine, are key in synthesizing various heterocyclic compounds with potential medicinal applications. A study explored the synthesis of pyrrolidines in a [3+2] cycloaddition reaction, emphasizing their importance in the field of medicinal chemistry (Żmigrodzka et al., 2022).
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel pyrrolidine derivatives. For example, (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives were synthesized for potential use in medicinal chemistry (Mogulaiah et al., 2018).
Organic Synthesis and Medicinal Chemistry
The compound is utilized in organic synthesis processes to create complex molecules with medicinal potential. A study involving the condensation of pyrrolidine-2-thione with methyl α-bromo-(2-bromo-4,5-dimethoxyphenyl)acetate is an example of this application (Kametani et al., 1980).
Chemical Process Development
1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine derivatives are also relevant in chemical process development. A study demonstrated their use in the multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, showcasing their importance in industrial chemistry (Ennis et al., 1999).
Mecanismo De Acción
Target of Action
Similar compounds with bromine and methyl groups have been found to interact with various receptors .
Mode of Action
The mode of action of 1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine is likely to involve interactions with its targets through the bromine and methyl groups. The bromine atom is a good leaving group, which could facilitate reactions such as nucleophilic substitution . The methyl group could also participate in various reactions, contributing to the compound’s biological activity .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially affect various biochemical pathways.
Pharmacokinetics
For example, the bromine atom’s high electronegativity could affect the compound’s absorption and distribution, while the methyl group could influence its metabolism and excretion .
Result of Action
Brominated compounds are known to have various biological activities, including antimicrobial properties . Therefore, it’s possible that 1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine could have similar effects.
Action Environment
The action of 1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and efficacy . Additionally, the presence of other substances could potentially interact with the compound, influencing its action.
Propiedades
IUPAC Name |
1-[(2-bromo-5-methylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-10-4-5-12(13)11(8-10)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGHOEHTOMLIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



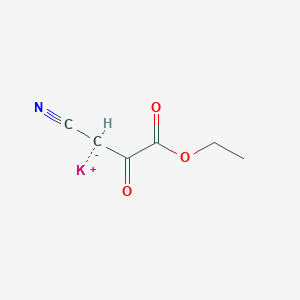
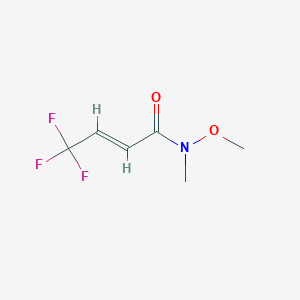
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine](/img/structure/B1403672.png)
![endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403673.png)
![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403674.png)
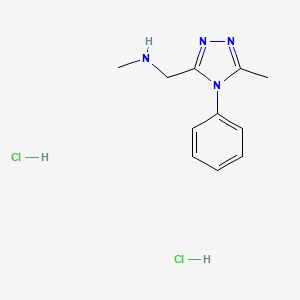
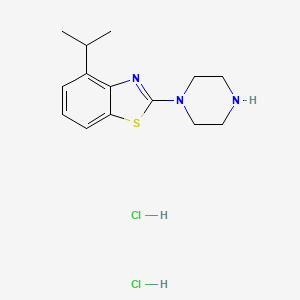
![4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1403678.png)



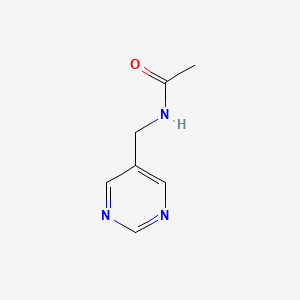
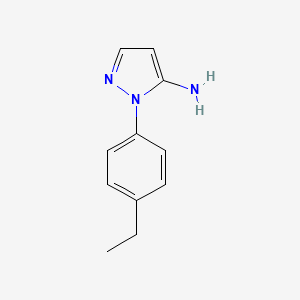
![Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B1403689.png)